3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE
Overview
Description
3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrazoloquinoline core, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It is known that pyrazoloquinoline derivatives have been studied for their versatility in many significant fields due to their distinctive interaction with cells .
Mode of Action
Pyrazoloquinolines are known to interact with various cellular targets due to their structural similarity with purine bases adenine and guanine . This allows them to interfere with numerous biological processes.
Biochemical Pathways
Compounds with a pyrazoloquinoline core have been shown to interact with various biochemical pathways due to their structural diversity .
Result of Action
Pyrazoloquinoline derivatives have been studied for their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and quinoline derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core and have comparable biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are structurally related and have similar applications.
Uniqueness
3-CHLORO-N-{1-ETHYL-8-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both a chloro group and a benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-3-25-19-16(11-13-7-4-6-12(2)17(13)22-19)18(24-25)23-20(26)14-8-5-9-15(21)10-14/h4-11H,3H2,1-2H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLICBQBYCNXYHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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